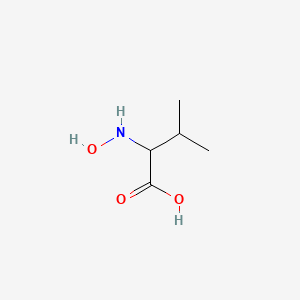

2-(Hydroxyamino)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Hydroxyamino)-3-methylbutanoic acid is an important moiety of butirosin, an aminoglycoside antibiotic . It exists as four stereoisomers and is a physiologically important α-amino acid .

Synthesis Analysis

The synthesis of this compound is linked to the catalysis of various biological enzymes . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The hydroxylation of amino acids is one of the most common C-H bond functionalization reactions .Molecular Structure Analysis

The compound belongs to a centrosymmetric space group P2 1/ c in a monoclinic crystal system . The molecular geometry and vibration spectral analysis were carried out experimentally and theoretically .Chemical Reactions Analysis

This compound is not only a TCA cycle intermediate but also a co-factor for a diverse range of enzymes involved in amino acid, glucosinolate, flavonoid, alkaloid, and GA metabolism . It participates in a range of reactions in distinct plant cell compartments .Physical and Chemical Properties Analysis

Amino acids are necessary precursors for the synthesis of various important molecules. They can be converted into various derivatives through halogenation, N-alkylation, hydroxylation, and other ways .Scientific Research Applications

Quantitative Analysis in Beverages

A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including compounds similar to 2-(Hydroxyamino)-3-methylbutanoic acid, in wines and other alcoholic beverages. This research highlights the relevance of these compounds in contributing to the aroma profiles of beverages, pointing towards their importance in food science and technology Gracia-Moreno, R. Lopez, & V. Ferreira, 2015.

Synthesis Methodologies

Efficient synthesis methodologies for derivatives of this compound have been developed to facilitate their incorporation into more complex molecules. For instance, May and Abell (1999) presented a convenient synthesis of a closely related compound, demonstrating its utility as a building block in peptide synthesis B. C. May & A. Abell, 1999.

Oxidation Mechanisms

Signorella et al. (1992) investigated the kinetics and mechanism of the oxidation of a similar compound, 2-hydroxy-3-methylbutanoic acid, by chromium(VI), providing insights into the chemical reactivity and degradation pathways of these types of compounds S. Signorella, S. García, & L. Sala, 1992.

Application in Polymer Science

Research into the biosynthesis and industrial applications of related hydroxy acids, such as 2-hydroxyisobutyric acid from renewable carbon, underscores the potential of these compounds in green chemistry and biotechnology. Rohwerder and Müller (2010) highlighted the role of microbial processes in producing hydroxy acids for polymer synthesis, illustrating the environmental and economic benefits of biotechnological production methods T. Rohwerder & R. Müller, 2010.

Advanced Materials and Chemical Interactions

The study of vanadium(V) complexation by α-hydroxycarboxylic acids, including those structurally similar to this compound, by Tracey (2003) contributes to our understanding of metal-organic interactions. This research has implications for catalysis, environmental chemistry, and the development of novel materials A. Tracey, 2003.

Mechanism of Action

Target of Action

It is known that amino acids play a crucial role in regulating skeletal muscle metabolism . They are the building blocks for all life forms and make up human tissue proteins . Amino acids, particularly essential amino acids (EAA) or conditionally essential amino acids (CEAA), are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .

Mode of Action

Amino acids in general have been found to regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage . They can ionize at physiological pH and can be posttranslationally modified to form various derivatives .

Biochemical Pathways

For instance, they can be metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of various acids . They also play a role in protein synthesis and degradation, maintaining an intricate equilibrium between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) .

Pharmacokinetics

Therapeutic peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Amino acids in general are known to regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage .

Action Environment

The long fermentation period plays a pivotal role in enhancing the quality of base liquor in the production of chinese strong-flavor baijiu . The microflora inhabiting the fermenting grains undergo dynamic shifts, leading to the production of corresponding metabolic compounds .

Future Directions

Properties

IUPAC Name |

2-(hydroxyamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKBQAJOBYINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21209-73-4 |

Source

|

| Record name | 2-(hydroxyamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2429321.png)

![3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2429323.png)

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)

![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)

![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)

![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)

![1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2429336.png)